molecular formula C13H18O B13545433 2-Butanone, 4-(2,4,5-trimethylphenyl)- CAS No. 59372-86-0

2-Butanone, 4-(2,4,5-trimethylphenyl)-

Cat. No.: B13545433
CAS No.: 59372-86-0
M. Wt: 190.28 g/mol
InChI Key: JUTGXFGMWYGUCQ-UHFFFAOYSA-N
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Description

4-(2,4,5-Trimethylphenyl)butan-2-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by the presence of a butan-2-one backbone substituted with a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-trimethylphenyl)butan-2-one typically involves the alkylation of 2,4,5-trimethylbenzene with a suitable butanone derivative. One common method includes the Friedel-Crafts acylation reaction, where 2,4,5-trimethylbenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 4-(2,4,5-trimethylphenyl)butan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethylphenyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, such as using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-(2,4,5-Trimethylphenyl)butan-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4,5-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its transformation into other bioactive compounds. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4,6-Trimethylphenyl)butan-2-one: Similar structure but with a different substitution pattern on the aromatic ring.

    4-(4-Hydroxyphenyl)butan-2-one:

Uniqueness

4-(2,4,5-Trimethylphenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

59372-86-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(2,4,5-trimethylphenyl)butan-2-one

InChI

InChI=1S/C13H18O/c1-9-7-11(3)13(8-10(9)2)6-5-12(4)14/h7-8H,5-6H2,1-4H3

InChI Key

JUTGXFGMWYGUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CCC(=O)C)C

Origin of Product

United States

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